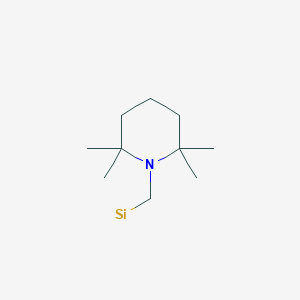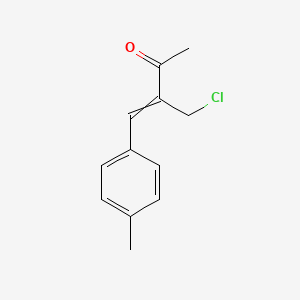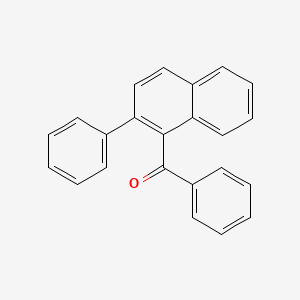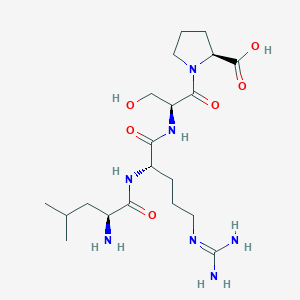![molecular formula C14H18O5 B14241103 Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate CAS No. 497859-93-5](/img/structure/B14241103.png)
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a butanedioate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate typically involves the esterification of (2S)-2-[(4-methoxyphenyl)methyl]butanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on a large scale.
化学反应分析
Types of Reactions
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cellular metabolism and function.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)methanol: Shares the methoxyphenyl group but differs in the functional groups attached.
p-Methoxyphenyl: A simpler structure with only the methoxyphenyl group.
Uniqueness
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate is unique due to its specific ester and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
属性
CAS 编号 |
497859-93-5 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate |
InChI |
InChI=1S/C14H18O5/c1-17-12-6-4-10(5-7-12)8-11(14(16)19-3)9-13(15)18-2/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 |
InChI 键 |
PEISRBZCWDSMKY-NSHDSACASA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)C(=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)





![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)


![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)

